3-(Trifluoroacetamido)pyridine-4-carboxylic acid
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Overview
Description
3-(Trifluoroacetamido)pyridine-4-carboxylic acid is an organic compound with the molecular formula C8H5F3N2O3. It is a derivative of pyridine, characterized by the presence of a trifluoroacetamido group at the 3-position and a carboxylic acid group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoroacetamido)pyridine-4-carboxylic acid typically involves the introduction of the trifluoroacetamido group to the pyridine ring followed by carboxylation. One common method includes the reaction of 3-amino-4-pyridinecarboxylic acid with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoroacetamido)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoroacetamido group to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of 3-amino-4-pyridinecarboxylic acid.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-(Trifluoroacetamido)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Trifluoroacetamido)pyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetamido group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carboxylic acid group can also participate in ionic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
- 4-(Trifluoromethyl)pyridine-3-carboxylic acid
- 3-(Trifluoromethyl)pyridine-4-carboxylic acid
Comparison: 3-(Trifluoroacetamido)pyridine-4-carboxylic acid is unique due to the presence of both the trifluoroacetamido and carboxylic acid groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
3-[(2,2,2-trifluoroacetyl)amino]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O3/c9-8(10,11)7(16)13-5-3-12-2-1-4(5)6(14)15/h1-3H,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWUKGILXOBNHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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